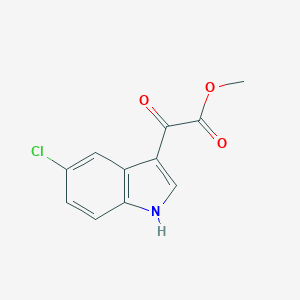

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate

Descripción general

Descripción

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate typically involves the reaction of 5-chloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The product is then purified using column chromatography to obtain the desired compound in high yield.

Análisis De Reacciones Químicas

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate serves as an important intermediate in the synthesis of indole derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

- Coupling Reactions : It can be used to synthesize more complex indole derivatives through coupling reactions, which are crucial for developing new drugs.

- Cascade Reactions : Recent studies have demonstrated its utility in cascade reactions, allowing for the direct synthesis of novel compounds with potential pharmacological properties .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

- Anticancer Properties : Research indicates that this compound has potential anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and cervical cancer cells .

- Antiviral and Antimicrobial Activities : The compound is also being studied for its antiviral and antimicrobial properties, which could lead to the development of new treatments for infectious diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent:

- Target Interaction Studies : The compound interacts with specific molecular targets within cells, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential .

- Lead Compound Development : Ongoing research aims to explore this compound as a lead for developing new drugs targeting various diseases, particularly cancers and infectious diseases .

Industrial Applications

Beyond its applications in research and medicine, this compound is utilized in industrial settings:

- Dyes and Pigments : The compound's unique structure allows it to be used in the synthesis of dyes and pigments, contributing to various industrial processes .

- Agrochemicals : Its derivatives are explored for potential use in agricultural applications, enhancing crop protection strategies against pests and diseases .

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant growth inhibition of lung cancer cells. In vitro assays revealed that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Indole Derivatives

A recent synthesis report highlighted the successful use of this compound as a precursor for creating complex indole derivatives via a one-pot cascade reaction. This method showed improved yields compared to traditional multi-step processes, showcasing its efficiency in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:

Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate: Similar in structure but with a bromine atom instead of chlorine, which may result in different biological activities.

Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.

Methyl 2-(5-methyl-1H-indol-3-YL)-2-oxoacetate: The presence of a methyl group can affect the compound’s solubility and pharmacokinetic properties.

Each of these compounds has unique properties that make them suitable for different applications in scientific research and industry.

Actividad Biológica

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate (CAS: 163160-55-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data and findings from various studies.

- Molecular Formula : C11H8ClNO3

- Molecular Weight : 237.64 g/mol

The structure of this compound features an indole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to indole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | <1 μg/mL |

| Staphylococcus epidermidis (ATCC 12228) | 7.80 μg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against MRSA, which poses a major challenge in clinical settings due to its resistance to many antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has been tested for antifungal activity against Candida albicans:

| Fungal Strain | Minimum Fungicidal Concentration (MFC) |

|---|---|

| Candida albicans | 7.80 μg/mL |

This suggests that this compound may also be effective in treating fungal infections .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The findings indicate that it possesses notable antiproliferative activity:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | <10 μM |

| HeLa (cervical cancer) | <10 μM |

The compound demonstrates a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, highlighting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key bacterial enzymes and disrupt cellular processes in fungi and cancer cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various targets involved in bacterial survival and cancer proliferation. These studies indicate promising interactions with essential proteins in both bacteria and tumor cells, suggesting pathways for further development as a therapeutic agent .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of indole derivatives, including this compound. Notable findings include:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited low MIC values against MRSA, supporting the potential of this compound as a lead candidate for antibiotic development .

- Cytotoxic Profiles : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .

Propiedades

IUPAC Name |

methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFUXIOPJEOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439296 | |

| Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163160-55-2 | |

| Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.